molecular formula C7H18N4O4S B3305977 1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1) CAS No. 92564-61-9

1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1)

Cat. No. B3305977
CAS RN: 92564-61-9
M. Wt: 254.31 g/mol
InChI Key: GKQZSYOLTYLSDO-UHFFFAOYSA-N
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Description

“1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1)” is a chemical compound with the molecular formula C7H18N4O4S . It is also known by other names such as 2,5-dimethylpiperazine-1-carboximidamide .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1)”, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular weight of “1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1)” is 254.31 . The molecular structure can be analyzed using various spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1)” can be determined using various analytical techniques . The compound has a molecular weight of 254.31 .

Safety and Hazards

The safety data sheet for “1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1)” suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Suitable extinguishing media in case of fire include dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

2,5-dimethylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4.H2O4S/c1-5-4-11(7(8)9)6(2)3-10-5;1-5(2,3)4/h5-6,10H,3-4H2,1-2H3,(H3,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQZSYOLTYLSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=N)N)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92564-61-9
Record name 1-Piperazinecarboximidamide, 2,5-dimethyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92564-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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